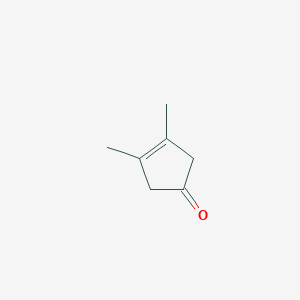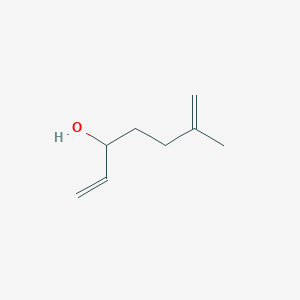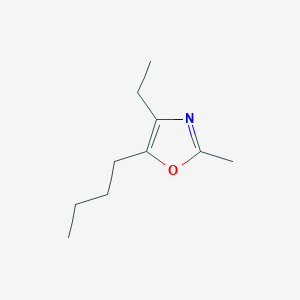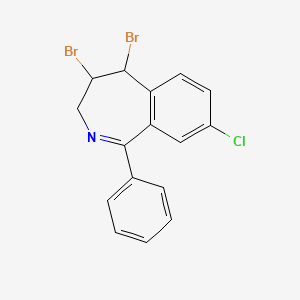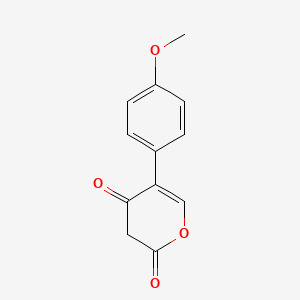
4-Acetyl-5-oxoheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-5-oxoheptanoic acid is an organic compound with the molecular formula C9H14O4. It is characterized by the presence of both acetyl and oxo functional groups, making it a versatile intermediate in organic synthesis. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-5-oxoheptanoic acid can be achieved through several methods. One common approach involves the ozonolysis of unsaturated precursors such as (S)-(-)-limonene. In the presence of pyridine, controlled ozonolysis can yield 4-methyl-3-(3-oxobutyl)pent-4-enal or 4-methyl-3-(3-oxobutyl)pent-4-enoic acid, depending on the solvent used (CH2Cl2 or MeOH). Exhaustive ozonolysis produces 3-acetyl-6-oxoheptanoic acid .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale ozonolysis processes. These methods are optimized for high yield and purity, ensuring the compound is suitable for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Acetyl-5-oxoheptanoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like hydroxylamine, forming oximes or hydrazones.
Major Products: The major products formed from these reactions include various derivatives such as oximes, hydrazones, and reduced forms of the compound.
Applications De Recherche Scientifique
4-Acetyl-5-oxoheptanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, pharmaceuticals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-Acetyl-5-oxoheptanoic acid involves its interaction with various molecular targets and pathways. The compound’s acetyl and oxo groups allow it to participate in nucleophilic addition and substitution reactions, which are crucial for its biological and chemical activities. The exact molecular targets and pathways are still under investigation, but its reactivity suggests potential interactions with enzymes and other proteins .
Comparaison Avec Des Composés Similaires
- 4-Oxopentanoic acid
- 3-Acetyl-6-oxoheptanoic acid
- 4-Methyl-3-(3-oxobutyl)pent-4-enoic acid
Uniqueness: 4-Acetyl-5-oxoheptanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in synthetic applications
Propriétés
Numéro CAS |
85938-62-1 |
|---|---|
Formule moléculaire |
C9H14O4 |
Poids moléculaire |
186.20 g/mol |
Nom IUPAC |
4-acetyl-5-oxoheptanoic acid |
InChI |
InChI=1S/C9H14O4/c1-3-8(11)7(6(2)10)4-5-9(12)13/h7H,3-5H2,1-2H3,(H,12,13) |
Clé InChI |
VYMLOXGECJVYIG-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(CCC(=O)O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Bromomethyl)spiro[2.4]hepta-4,6-diene](/img/structure/B14428876.png)
![Benzamide, 2,6-dimethoxy-N-[3-(2-methoxy-1,1-dimethylethyl)-5-isoxazolyl]-](/img/structure/B14428884.png)
![3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine](/img/structure/B14428893.png)
![2-[(2-Methoxyphenyl)methyl]quinoxaline](/img/structure/B14428900.png)
![p-[(p-Anilinophenyl)azo]phenol](/img/structure/B14428902.png)


